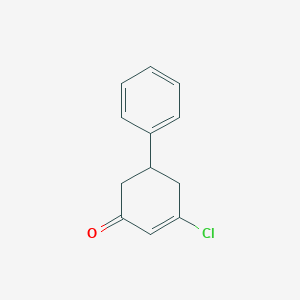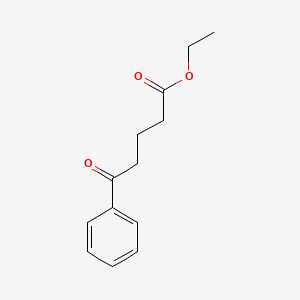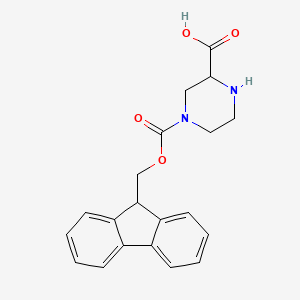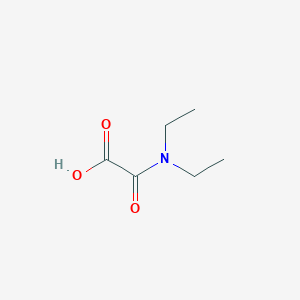
4,4',4''-Tri-tert-butil-2,2':6',2''-terpiridina
Descripción general
Descripción
4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine is an organic compound with the molecular formula C27H35N3 and a molecular weight of 401.59 g/mol . This compound is known for its unique structure, which includes three tert-butyl groups attached to a terpyridine core. It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals .
Aplicaciones Científicas De Investigación
4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of advanced materials, including nanomaterials and electronic devices.
Mecanismo De Acción
Target of Action
The primary target of 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine, also known as 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, is unactivated alkyl halides and acid chlorides . These targets play a crucial role in various chemical reactions, including the synthesis of methylated alkanes and ketones .
Mode of Action
4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine interacts with its targets by acting as a ligand . It facilitates the Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides, leading to the production of methylated alkanes and ketones .
Biochemical Pathways
The interaction of 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine with its targets affects the methylation pathway. This pathway is responsible for the transfer of a methyl group from one molecule to another, which is a fundamental process in biochemistry. The downstream effects include the synthesis of methylated alkanes and ketones .
Pharmacokinetics
Given its use in chemical reactions, it’s likely that its bioavailability is influenced by factors such as its physical and chemical properties, including its molecular weight and solubility .
Result of Action
The molecular and cellular effects of 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine’s action include the production of methylated alkanes and ketones . These compounds have various applications in the chemical industry.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine . For instance, the presence of a nickel catalyst is required for the compound to facilitate the methylation of unactivated alkyl halides and acid chlorides .
Análisis Bioquímico
Biochemical Properties
4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine plays a crucial role in biochemical reactions, primarily as a ligand that can form stable complexes with metal ions. This compound interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it has been used in the synthesis of methylated alkanes and ketones via nickel-catalyzed methylation of unactivated alkyl halides and acid chlorides . Additionally, it participates in nickel-catalyzed reductive dimerization reactions and allylic defluorinative reductive cross-coupling reactions . These interactions highlight the compound’s versatility and importance in facilitating various biochemical transformations.
Cellular Effects
The effects of 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine on cellular processes are significant. This compound influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can act as a ligand in the formation of coordination complexes with metal ions, which can then interact with cellular components . These interactions can lead to changes in cellular signaling and metabolic pathways, ultimately affecting cell function and behavior.
Molecular Mechanism
At the molecular level, 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine exerts its effects through binding interactions with biomolecules. The compound’s ability to form stable complexes with metal ions allows it to modulate enzyme activity, either by inhibiting or activating specific enzymes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . For instance, the compound’s stability may be influenced by factors such as temperature, pH, and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on biological systems changes significantly beyond a certain concentration. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its transformation and utilization within biological systems . These interactions can affect metabolic flux and the levels of various metabolites. For example, the compound’s role as a ligand in coordination chemistry can influence the activity of metal-dependent enzymes, thereby altering metabolic pathways.
Transport and Distribution
The transport and distribution of 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its function and effectiveness. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in various applications.
Subcellular Localization
The subcellular localization of 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in biochemical processes. For instance, the compound’s presence in the nucleus may influence gene expression, while its localization in the mitochondria could impact cellular metabolism.
Métodos De Preparación
The synthesis of 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine typically involves multiple steps. One common method includes the protection of pyridine rings using a ketone, followed by acid treatment to remove the protective groups, and finally reacting with tert-butyl carbamate to obtain the target compound . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high purity and yield.
Análisis De Reacciones Químicas
4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include nickel catalysts, acid chlorides, and alkyl halides. Major products formed from these reactions often include methylated alkanes and ketones .
Comparación Con Compuestos Similares
4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine is unique due to its three tert-butyl groups, which provide steric hindrance and enhance its stability as a ligand. Similar compounds include:
2,2’6’,2’'-Terpyridine: Lacks the tert-butyl groups, making it less sterically hindered and potentially less stable in certain complexes.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Contains two tert-butyl groups and is used in similar applications but may form different complexes due to its distinct structure.
Propiedades
IUPAC Name |
4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3/c1-25(2,3)18-10-12-28-21(14-18)23-16-20(27(7,8)9)17-24(30-23)22-15-19(11-13-29-22)26(4,5)6/h10-17H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMABMHJGSFUTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401057 | |
| Record name | 1~4~,2~4~,3~4~-Tri-tert-butyl-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115091-29-7 | |
| Record name | 1~4~,2~4~,3~4~-Tri-tert-butyl-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115091-29-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine?
A1: The molecular formula of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine is C27H35N3. It has a molecular weight of 401.59 g/mol.
Q2: What are the key spectroscopic features of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine and its complexes?
A2: 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine exhibits characteristic absorption bands in the UV region due to π→π* transitions. Upon complexation with metals like Platinum(II), intense metal-to-ligand charge transfer (MLCT) bands appear in the visible region, often leading to colored solutions. These complexes also show emissions arising from triplet excited states, either metal-centered or ligand-centered, depending on the metal and other ligands present.
Q3: How does the bulky tert-butyl group affect the properties of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes?
A3: The tert-butyl groups in 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine provide significant steric hindrance around the metal center. This can influence the geometry of the complex, favoring a more distorted coordination environment. It can also hinder the approach of other molecules, impacting reactivity and catalytic activity.
Q4: In what solvents is 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine soluble? Does its solubility change upon complexation?
A4: 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine exhibits good solubility in organic solvents like dichloromethane, tetrahydrofuran (THF), and toluene. It has low solubility in polar solvents like acetonitrile, methanol, and water. The solubility of its metal complexes can vary significantly depending on the counterions and the overall charge of the complex.
Q5: Can 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes be used in aqueous systems?
A5: While 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine itself has low solubility in water, its complexes can be designed to be water-soluble by incorporating appropriate counterions or by modifying the terpyridine ligand with hydrophilic groups.
Q6: How does 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine impact the catalytic activity of metal complexes?
A6: The bulky nature of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine can influence the accessibility of the metal center, impacting its catalytic activity. For instance, in ruthenium-based CO2 reduction catalysts, the steric effects imposed by tBu3tpy can facilitate ligand dissociation and CO2 coordination, promoting catalytic turnover.
Q7: Are there examples of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes used in organic synthesis?
A7: Yes, gold(I) complexes with tBu3tpy have been shown to catalyze nitrene transfer reactions, specifically olefin aziridination, using commercially available oxidants like PhI(OAc)2.
Q8: How is computational chemistry used to study 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine and its complexes?
A8: Density Functional Theory (DFT) calculations are often employed to study the electronic structure, geometries, and spectroscopic properties of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes. These calculations provide insights into the nature of metal-ligand bonding, the energy levels of molecular orbitals, and the origin of electronic transitions observed in spectroscopic data.
Q9: How do substituents on the terpyridine ring affect the properties of platinum(II) terpyridyl acetylide complexes?
A9: Substituents on the terpyridine ring can significantly impact the photophysical properties of platinum(II) terpyridyl acetylide complexes. For instance, electron-donating groups on the terpyridine ring lead to a red shift in absorption and emission maxima, while electron-withdrawing groups cause a blue shift. These effects can be attributed to changes in the energy levels of the frontier molecular orbitals involved in the electronic transitions.
Q10: How does the length of the alkynyl chain in platinum(II) terpyridyl acetylide complexes affect their photophysical properties?
A10: Increasing the length of the alkynyl chain in platinum(II) terpyridyl acetylide complexes can lead to a red shift in the lowest energy absorption band. This can be attributed to an extension of the π-conjugation across the alkynyl chain, lowering the energy gap between the ground state and the excited state.
Q11: How stable are 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes under different conditions?
A11: The stability of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes can vary depending on the metal ion, other ligands present, and the surrounding environment. Some complexes are highly stable even at elevated temperatures, while others may be susceptible to hydrolysis or oxidation under certain conditions.
Q12: What strategies can be employed to enhance the stability of these complexes?
A12: Several strategies can be used to enhance the stability of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes, including using bulky substituents on the terpyridine ring to provide steric protection to the metal center, choosing appropriate counterions to minimize hydrolysis, and storing the complexes under inert atmosphere to prevent oxidation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)
![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)


![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)

![1-(1H-indol-3-yl)-2-[4-(3-phenylprop-2-enyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B1307765.png)







